molecular formula C16H20N2 B2516139 N-cyclohexyl-4-methylquinolin-2-amine CAS No. 81102-83-2

N-cyclohexyl-4-methylquinolin-2-amine

Cat. No. B2516139
CAS RN: 81102-83-2
M. Wt: 240.35
InChI Key: WGNXEDUAEMATKI-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Spectral Data : NMR, HPLC, LC-MS, and UPLC analyses could provide valuable information about its chemical behavior .

Scientific Research Applications

Synthesis and Characterization

Research has shown that N-cyclohexyl-4-methylquinolin-2-amine can be synthesized and characterized through a series of chemical procedures. Heiskell et al. (2005) synthesized a series of alkyl and aryl-(4-methyl-6-nitro-quinolin-2-yl)amines, including cyclohexyl-(4-methyl-6-nitro-quinolin-2-yl)amine, starting from 4-methylquinolin-2-ol. The process involved nitration, chlorination, and amination, and the products were characterized by NMR spectroscopy, elemental analysis, and X-ray structure analysis (Heiskell et al., 2005).

Potential Antidepressant and Antifungal Properties

A study by Kumar et al. (2011) investigated the antidepressant and antifungal activities of N-substituted quinoline amine derivatives, including cyclohexylamine derivatives. The study found that some of these compounds exhibited significant antidepressant activity in animal models and also displayed antifungal effects against various strains (Kumar et al., 2011).

Catalytic Activity in Chemical Reactions

Wang et al. (2017) discussed the use of 2-methylquinoline, related to N-cyclohexyl-4-methylquinolin-2-amine, as a ligand in rhodium(III)-catalyzed C-H activation reactions. This study suggested the potential of quinoline derivatives in facilitating chemical reactions through metal coordination (Wang et al., 2017).

Synthesis of Bioactive Molecules

Sharma and Liu (2015) described a method for synthesizing α-O-, S-, and N-substituted 4-methylquinoline derivatives, which are key precursors to several bioactive molecules. Their approach involved Cu-catalyzed aerobic oxidations of N-hydroxyaminoallenes with various amines, including cyclohexylamine, demonstrating the synthetic utility of quinoline derivatives (Sharma & Liu, 2015).

Applications in Cell Physiology Studies

Asad et al. (2017) explored the use of tertiary amines, which include N-cyclohexyl-4-methylquinolin-2-amine, in studying cell physiology. They developed photoactivatable forms of these amines to facilitate the release of bioactive molecules in cell studies, demonstrating the potential applications of these compounds in biological research (Asad et al., 2017).

properties

IUPAC Name

N-cyclohexyl-4-methylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-12-11-16(17-13-7-3-2-4-8-13)18-15-10-6-5-9-14(12)15/h5-6,9-11,13H,2-4,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNXEDUAEMATKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-methylquinolin-2-amine

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